molecular formula C8H10ClF3N2 B7942159 1-Butyl-5-chloro-3-(trifluoromethyl)-1h-pyrazole

1-Butyl-5-chloro-3-(trifluoromethyl)-1h-pyrazole

Cat. No.: B7942159
M. Wt: 226.62 g/mol
InChI Key: KDVNVNPGCSTXCC-UHFFFAOYSA-N
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Description

1-Butyl-5-chloro-3-(trifluoromethyl)-1h-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with butyl, chloro, and trifluoromethyl groups. Compounds of this nature are often of interest in various fields of chemistry and pharmacology due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-5-chloro-3-(trifluoromethyl)-1h-pyrazole typically involves the formation of the pyrazole ring followed by the introduction of the substituents. One common method might include:

    Cyclization Reaction: Starting from hydrazine derivatives and 1,3-diketones to form the pyrazole ring.

    Substitution Reactions: Introducing the butyl, chloro, and trifluoromethyl groups through various substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This might include:

    Catalytic Processes: Using catalysts to improve reaction efficiency.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-5-chloro-3-(trifluoromethyl)-1h-pyrazole can undergo several types of chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form various oxidized products.

    Reduction: Reaction with reducing agents to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions to replace one of the substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

1-Butyl-5-chloro-3-(trifluoromethyl)-1h-pyrazole may have various applications in scientific research, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigating its potential as a pharmaceutical agent.

    Industry: Use in the development of agrochemicals or materials science.

Mechanism of Action

The mechanism of action for 1-Butyl-5-chloro-3-(trifluoromethyl)-1h-pyrazole would involve its interaction with specific molecular targets. This could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Affecting specific biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-3-(trifluoromethyl)-1h-pyrazole: Lacks the chloro substituent.

    5-Chloro-3-(trifluoromethyl)-1h-pyrazole: Lacks the butyl substituent.

    1-Butyl-5-chloro-1h-pyrazole: Lacks the trifluoromethyl substituent.

Uniqueness

1-Butyl-5-chloro-3-(trifluoromethyl)-1h-pyrazole is unique due to the combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, can enhance its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-butyl-5-chloro-3-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClF3N2/c1-2-3-4-14-7(9)5-6(13-14)8(10,11)12/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVNVNPGCSTXCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC(=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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